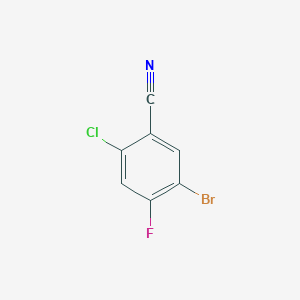

5-Bromo-2-chloro-4-fluorobenzonitrile

Description

Contextual Overview of Halogenated Aromatic Nitriles

Halogenated aromatic nitriles are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine) and a nitrile (-C≡N) group. youtube.com Benzonitrile (B105546), the parent compound, is a colorless liquid that serves as a useful solvent and a precursor to many derivatives. sigmaaldrich.comnumberanalytics.com The introduction of halogen substituents onto the aromatic ring significantly modifies the molecule's electronic properties, reactivity, and potential applications. numberanalytics.com

These compounds are key intermediates in many industrial and laboratory syntheses. numberanalytics.comlibretexts.org The nitrile group is a versatile functional group that can be transformed into amines, carboxylic acids, amides, and ketones. libretexts.orgresearchgate.net The halogen atoms provide reactive handles for forming new carbon-carbon and carbon-heteroatom bonds, most notably through transition metal-catalyzed cross-coupling reactions. cardiff.ac.uk This dual functionality makes halogenated benzonitriles valuable precursors for a wide array of more complex molecules. numberanalytics.comlibretexts.org

Significance of Multifunctionalized Benzene Derivatives in Synthetic Chemistry

Multifunctionalized benzene derivatives, those bearing several different substituents, are foundational to modern chemistry. nih.gov They are integral components in many pharmaceuticals, polymers, and functional organic materials. nih.govbldpharm.com The precise arrangement of different functional groups on the benzene ring allows for fine-tuning of a molecule's steric and electronic properties, which is crucial for its intended function.

However, the synthesis of heavily substituted benzene derivatives, especially those with five or six different groups, can be a significant challenge due to the lack of selective methods for installing substituents at the desired positions. nih.gov The development of programmed and regioselective synthetic routes to access these complex scaffolds is an active area of chemical research. youtube.comnih.gov Compounds like 5-Bromo-2-chloro-4-fluorobenzonitrile, with four distinct functional points (a nitrile and three different halogens), exemplify the type of complex building block that enables chemists to access novel and useful chemical space.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-4-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFN/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICVRXFAILZLSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for 5 Bromo 2 Chloro 4 Fluorobenzonitrile

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 5-bromo-2-chloro-4-fluorobenzonitrile reveals several potential pathways for its synthesis. The primary disconnections involve the carbon-halogen and carbon-nitrile bonds. Two logical retrosynthetic approaches emerge:

Route A: Late-stage bromination. This strategy involves the initial formation of a 2-chloro-4-fluorobenzonitrile (B42565) precursor, followed by a regioselective bromination at the C-5 position. This approach relies on the directing effects of the existing substituents to achieve the desired isomer.

Route B: Late-stage cyanation. In this alternative, a 1-bromo-4-chloro-2-fluorobenzene (B27433) intermediate is first synthesized. The final step is the introduction of the nitrile group at the C-1 position, replacing a suitable leaving group, typically through a cyanation reaction.

Both strategies hinge on the availability and synthesis of appropriately substituted precursors and the successful implementation of regioselective reactions.

Precursor Identification and Elaboration for Halogenated Benzonitriles

The successful synthesis of 5-bromo-2-chloro-4-fluorobenzonitrile is critically dependent on the preparation of key precursors. Based on the retrosynthetic analysis, two primary precursors are of interest: 2-chloro-4-fluorobenzonitrile and 1-bromo-4-chloro-2-fluorobenzene.

The synthesis of 2-chloro-4-fluorobenzonitrile can be achieved from 2-chloro-4-fluoroaniline (B1295073). A common method is the Sandmeyer reaction, where the amino group of the aniline (B41778) is converted into a diazonium salt, which is then displaced by a cyanide group, often using cuprous cyanide. google.com

Similarly, 1-bromo-4-chloro-2-fluorobenzene can be prepared from 4-chloro-2-fluoroaniline, also via a Sandmeyer-type reaction. In this case, the diazonium salt intermediate is treated with a bromide source, such as cuprous bromide, to introduce the bromine atom.

Direct Halogenation Approaches to Substituted Benzonitriles

The introduction of halogen atoms at specific positions on the benzonitrile (B105546) ring is a crucial aspect of the synthesis. The directing effects of the substituents already present on the ring govern the regioselectivity of these electrophilic aromatic substitution reactions.

Regioselective Bromination Protocols

In the synthesis of 5-bromo-2-chloro-4-fluorobenzonitrile from a 2-chloro-4-fluorobenzonitrile precursor, the key step is the regioselective introduction of a bromine atom at the C-5 position. The directing effects of the existing substituents are as follows:

Fluorine (at C-4): An ortho, para-director and an activating group (by resonance).

Chlorine (at C-2): An ortho, para-director and a deactivating group (by induction).

Nitrile (at C-1): A meta-director and a strong deactivating group.

The position C-5 is ortho to the activating fluorine atom and meta to the deactivating chlorine and nitrile groups. This combination of directing effects favors electrophilic substitution at the C-5 position. Common brominating agents for such transformations include N-bromosuccinimide (NBS) in the presence of a catalytic amount of acid.

A patent for the synthesis of 5-bromo-2-fluorobenzonitrile (B68940) describes a similar bromination step where 2-fluorobenzonitrile (B118710) is treated with dibromohydantoin in sulfuric acid to achieve bromination at the position para to the fluorine atom. google.com

Regioselective Chlorination Methodologies

While not directly applicable to the primary proposed routes, regioselective chlorination would be relevant if starting from a precursor that requires the introduction of the chlorine atom. The principles of directing effects would similarly apply.

Selective Fluorination Techniques

The fluorine atom in the target molecule is typically incorporated from the starting material, such as 2-chloro-4-fluoroaniline or 4-chloro-2-fluoroaniline. Direct fluorination of aromatic rings is often challenging due to the high reactivity of fluorinating agents.

Introduction of the Nitrile Group via Cyanation

The introduction of the nitrile group is a fundamental transformation in the synthesis of benzonitriles. The Rosenmund-von Braun reaction is a classical and effective method for the cyanation of aryl halides. This reaction typically involves heating the aryl halide with a stoichiometric amount of copper(I) cyanide in a high-boiling polar solvent like DMF or pyridine. google.com

In the context of synthesizing 5-bromo-2-chloro-4-fluorobenzonitrile via Route B, the precursor 1-bromo-4-chloro-2-fluorobenzene would be subjected to cyanation. The bromine atom is generally more reactive than the chlorine atom in such nucleophilic aromatic substitution reactions, which would favor the displacement of bromide to form the desired benzonitrile.

| Reaction Type | Precursor | Reagents and Conditions | Product |

| Diazotization and Cyanation | 2-Chloro-4-fluoroaniline | 1. NaNO₂, HCl2. CuCN | 2-Chloro-4-fluorobenzonitrile |

| Diazotization and Bromination | 4-Chloro-2-fluoroaniline | 1. NaNO₂, HBr2. CuBr | 1-Bromo-4-chloro-2-fluorobenzene |

| Regioselective Bromination | 2-Chloro-4-fluorobenzonitrile | N-Bromosuccinimide (NBS), H₂SO₄ | 5-Bromo-2-chloro-4-fluorobenzonitrile |

| Cyanation (Rosenmund-von Braun) | 1-Bromo-4-chloro-2-fluorobenzene | CuCN, DMF (heat) | 5-Bromo-2-chloro-4-fluorobenzonitrile |

Metal-Catalyzed Cyanation of Aryl Halides

The direct introduction of a nitrile group onto an aromatic ring via metal-catalyzed cyanation is a powerful and widely used transformation in organic synthesis. For the synthesis of 5-Bromo-2-chloro-4-fluorobenzonitrile, this approach would theoretically involve the cyanation of a pre-functionalized aryl halide, such as 1,5-dibromo-2-chloro-4-fluorobenzene. Transition metals, particularly palladium and copper, are the most common catalysts for this type of reaction.

The reaction, often referred to as a Rosenmund-von Braun reaction when using copper cyanide, or more broadly as a cross-coupling reaction with palladium catalysts, typically involves the reaction of an aryl halide with a cyanide source. Common cyanide sources include potassium cyanide (KCN), sodium cyanide (NaCN), copper(I) cyanide (CuCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄Fe(CN)₆). The choice of catalyst, ligand, solvent, and cyanide source is critical for achieving high yields and preventing catalyst deactivation.

A significant challenge in this approach is the selective cyanation of a polyhalogenated arene. The relative reactivity of the C-X bonds (where X = Br, Cl, I) towards the catalyst will determine which halogen is substituted. Generally, the order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl, meaning that a more reactive halogen like iodine would be preferentially replaced over bromine or chlorine. Therefore, a precursor like 1-bromo-2-chloro-4-fluoro-5-iodobenzene (B2455882) would be a more suitable starting material for a selective cyanation at the 5-position.

Table 1: Hypothetical Metal-Catalyzed Cyanation Conditions

| Catalyst System | Cyanide Source | Solvent | Temperature | Potential Advantages |

|---|---|---|---|---|

| Pd(PPh₃)₄ / CuI | KCN | DMF | 100-150 °C | Versatile for various aryl halides. |

| Pd₂(dba)₃ / dppf | Zn(CN)₂ | DMA | 80-120 °C | Milder conditions, reduced toxicity of Zn(CN)₂. |

This table represents plausible conditions based on general metal-catalyzed cyanation reactions and is for illustrative purposes.

Dehydration of Aromatic Amides and Oximes

A common and reliable method for the synthesis of aromatic nitriles is the dehydration of the corresponding primary aromatic amides. This strategy involves the initial synthesis of 5-bromo-2-chloro-4-fluorobenzamide, which is then dehydrated to yield the target nitrile.

The precursor amide can be prepared from 5-bromo-2-chloro-4-fluorobenzoic acid. The carboxylic acid is first converted to its more reactive acid chloride derivative, 5-bromo-2-chloro-4-fluorobenzoyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of the acid chloride with aqueous ammonia (B1221849) (NH₄OH) or ammonia gas provides the desired 5-bromo-2-chloro-4-fluorobenzamide.

The final step is the dehydration of the amide. A variety of dehydrating agents can be employed for this transformation. Phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), and cyanuric chloride are among the most effective reagents for this purpose. The reaction is typically performed by heating the amide with the dehydrating agent, often in an inert solvent.

Table 2: Common Dehydrating Agents for Amide to Nitrile Conversion

| Dehydrating Agent | Typical Conditions | Notes |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux in neat reagent or inert solvent | Excess reagent can be removed by distillation. |

| Phosphorus Oxychloride (POCl₃) | Reflux in inert solvent (e.g., toluene) | A common and effective choice. |

| Phosphorus Pentoxide (P₂O₅) | Heating with the solid reagent | Requires vigorous mixing. |

Sequential Halogenation and Nitrile Functionalization Strategies

Stepwise introduction of substituents onto the aromatic ring is perhaps the most controlled and widely practiced approach for synthesizing complex molecules like 5-Bromo-2-chloro-4-fluorobenzonitrile. This strategy offers excellent control over the regiochemistry of the final product. A logical synthetic pathway would start with a less substituted, commercially available benzonitrile.

A plausible route begins with 2-chloro-4-fluorobenzonitrile. The next step is the electrophilic bromination of this starting material. The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the ring. The fluorine and chlorine atoms are ortho-, para-directors, while the nitrile group is a meta-director. The activating effect of the halogens and the deactivating effect of the nitrile group must be considered. The position between the fluorine and chlorine (position 3) is sterically hindered. The position ortho to the fluorine and meta to the nitrile (position 5) is electronically favored for electrophilic attack. Therefore, bromination of 2-chloro-4-fluorobenzonitrile is expected to yield the desired 5-bromo product with high selectivity.

Common brominating agents for this type of reaction include bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid. A patent for the synthesis of the related compound 5-bromo-2-fluorobenzonitrile describes a high-yielding bromination of 2-fluorobenzonitrile using dibromohydantoin in concentrated sulfuric acid, achieving yields of 80-85%. amanote.com This method could likely be adapted for the synthesis of 5-Bromo-2-chloro-4-fluorobenzonitrile.

Another sequential approach is the Sandmeyer reaction, starting from a suitable aniline, such as 5-bromo-2-chloro-4-fluoroaniline. The aniline is first treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is then reacted with a copper(I) cyanide salt to introduce the nitrile group, yielding the final product. chemicalbook.com

Table 3: Example of a Sequential Synthesis Route

| Step | Starting Material | Reagent(s) | Product | Typical Yield |

|---|---|---|---|---|

| 1 | 2-Chloro-4-fluorobenzonitrile | NBS, H₂SO₄ | 5-Bromo-2-chloro-4-fluorobenzonitrile | >80% (inferred) |

| or | ||||

| 1 | 5-Bromo-2-chloro-4-fluoroaniline | 1. NaNO₂, HCl (0 °C) | 5-Bromo-2-chloro-4-fluorobenzonitrile | ~70-75% (inferred) |

One-Pot and Multicomponent Reactions for 5-Bromo-2-chloro-4-fluorobenzonitrile Synthesis

One-pot and multicomponent reactions are highly efficient synthetic strategies that reduce the number of separate workup and purification steps, thereby saving time, reagents, and reducing waste. While a specific one-pot synthesis for 5-Bromo-2-chloro-4-fluorobenzonitrile is not prominently documented, the principles of this approach can be applied to its theoretical construction.

For instance, a one-pot procedure could be envisioned that combines halogenation and cyanation steps. A potential, though challenging, route could involve the reaction of a simpler precursor in a sequence where reagents are added to the same reaction vessel to trigger subsequent transformations. Research into one-pot syntheses of polysubstituted benzenes has shown that tandem reactions, such as Michael additions followed by cyclization and aromatization, can build complex aromatic systems from simple acyclic precursors. nih.gov

A more plausible one-pot approach for this specific target might involve the sequential halogenation of a simpler benzonitrile, where different halogenating agents are added in a controlled manner without isolating the intermediates. However, controlling the regioselectivity in such a process would be extremely challenging and would require extensive optimization of reaction conditions. The development of such a process would be a significant step towards a more efficient manufacturing route.

Sustainable and Green Chemistry Approaches in Synthetic Design

The principles of green chemistry aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances. youtube.com These principles can be applied to the synthesis of 5-Bromo-2-chloro-4-fluorobenzonitrile to create more environmentally benign routes.

Key areas for improvement include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot syntheses and addition reactions are inherently more atom-economical than multi-step processes that generate stoichiometric byproducts.

Use of Safer Reagents: Traditional cyanation methods often use highly toxic alkali metal cyanides. Greener alternatives, such as using the less toxic and more stable potassium hexacyanoferrate(II) (K₄Fe(CN)₆) as a cyanide source, have been developed for the decarboxylative cyanation of aryl carboxylic acids. acs.org Similarly, developing catalytic halogenation methods that avoid the use of elemental bromine would be beneficial.

Safer Solvents: Many of the described syntheses use polar aprotic solvents like DMF or DMA, which have associated health and environmental risks. Research into using greener solvents, such as ionic liquids, supercritical fluids, or even water, is an active area of chemical research.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. For example, metal-catalyzed cyanation is preferable to the classical Sandmeyer reaction which uses stoichiometric copper salts. Developing recoverable and reusable catalysts would further enhance the sustainability of the process. A patent for a related synthesis highlights the recycling of the sulfuric acid solvent phase, reducing waste. amanote.com

By integrating these principles, the synthesis of 5-Bromo-2-chloro-4-fluorobenzonitrile can be made more efficient, safer, and more environmentally sustainable.

Reactivity and Reaction Mechanisms of 5 Bromo 2 Chloro 4 Fluorobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing polyhalogenated aromatic compounds. The reaction proceeds via a two-step mechanism involving the initial addition of a nucleophile to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group. libretexts.org The presence of electron-withdrawing groups, such as the nitrile group in 5-Bromo-2-chloro-4-fluorobenzonitrile, is crucial for activating the aromatic ring towards nucleophilic attack. libretexts.org

Investigation of Directed Nucleophilic Attack at Halogenated Positions

The regioselectivity of nucleophilic attack on 5-Bromo-2-chloro-4-fluorobenzonitrile is dictated by the electronic and steric environment of each halogenated carbon. The strong electron-withdrawing nature of the nitrile group (-CN) at C1, coupled with the fluorine at C2, chlorine at C4, and bromine at C5, creates a complex electronic landscape.

Generally, nucleophilic attack is favored at positions ortho or para to a strong electron-withdrawing group because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the substituent. libretexts.org In this molecule, the fluorine at C2 is ortho to the nitrile group, the chlorine at C4 is para, and the bromine at C5 is meta to the nitrile group relative to the other halogens.

Research on related polyhalogenated benzonitriles and other aromatic systems provides insights into the likely order of reactivity:

Fluorine at C2: The C-F bond is highly polarized, and the position is activated by the adjacent nitrile group. Fluorine is often the most labile leaving group in SNAr reactions, especially when positioned ortho or para to an activating group.

Chlorine at C4: This position is para to the nitrile group, which also provides significant activation.

Bromine at C5: This position is less activated compared to the C2 and C4 positions.

Therefore, nucleophilic attack is most likely to occur at the C2 or C4 positions. The precise outcome can depend on the nature of the nucleophile and the reaction conditions.

Influence of Halogen Substituents on SNAr Pathways and Kinetics

The identity of the halogen atom significantly influences the rate of SNAr reactions. The "element effect" in SNAr reactions typically follows the order F > Cl > Br > I for the leaving group, which is the reverse of the trend for SN1 and SN2 reactions. nih.gov This is because the rate-determining step in many SNAr reactions is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine that polarizes the C-X bond and makes the carbon atom more electrophilic. nih.gov

However, the leaving group ability (C-X bond cleavage) is in the order I > Br > Cl > F. nih.gov If the second step (expulsion of the halide) becomes rate-determining, the reactivity order can change. nih.gov Factors such as the solvent can influence which step is rate-limiting. For instance, aprotic solvents can slow down the departure of the halide ion, potentially altering the observed reactivity. nih.gov

For 5-Bromo-2-chloro-4-fluorobenzonitrile, the fluorine at the activated C2 position is generally expected to be the most susceptible to nucleophilic substitution.

Electrophilic Aromatic Substitution Reactions

Competition Among Existing Substituents for Regioselectivity

The directing effects of the substituents on 5-Bromo-2-chloro-4-fluorobenzonitrile are as follows:

Nitrile group (-CN): A strong deactivating group and a meta-director. researchgate.net

Halogens (-F, -Cl, -Br): These are deactivating groups but are ortho, para-directors due to the ability of their lone pairs to donate electron density through resonance. libretexts.org

In this polysubstituted system, the directing effects of the individual substituents are combined. The nitrile group strongly deactivates the ring, making electrophilic substitution challenging. The positions ortho and para to the nitrile group (C2, C6, and C4) are strongly deactivated. The position meta to the nitrile group (C3 and C5) is the least deactivated by this group.

The halogens direct incoming electrophiles to their ortho and para positions.

Fluorine at C2: Directs to C3 (ortho) and C5 (para).

Chlorine at C4: Directs to C3 and C5 (ortho).

Bromine at C5: Directs to C2, C4, and C6 (ortho and para).

Considering the combined effects, the C3 and C6 positions are the most likely sites for electrophilic attack. The C3 position is meta to the strongly deactivating nitrile group and ortho to both the fluorine and chlorine atoms. The C6 position is ortho to the nitrile group but ortho to the bromine. The steric hindrance and the combined electronic effects will determine the final regioselectivity.

Impact on Further Electrophilic Aromatic Substitutions

The presence of three deactivating halogen atoms and a strongly deactivating nitrile group makes further electrophilic aromatic substitution on 5-Bromo-2-chloro-4-fluorobenzonitrile very difficult. The ring is highly electron-deficient, and harsh reaction conditions would be required. Any subsequent substitution would be directed by the existing groups as described above, with the reaction rate being significantly slower than that of benzene (B151609).

Organometallic Cross-Coupling Reactions at Halogenated Sites

Organometallic cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds. These reactions typically involve a palladium catalyst and are highly selective for the reaction of aryl halides. researchgate.netnih.gov

The reactivity of aryl halides in these coupling reactions generally follows the order I > Br > Cl > F. beilstein-journals.orgnih.gov This trend is opposite to that of SNAr reactions and is based on the ease of oxidative addition of the aryl halide to the palladium catalyst.

For 5-Bromo-2-chloro-4-fluorobenzonitrile, the C-Br bond is the most reactive site for organometallic cross-coupling reactions. It is possible to selectively functionalize the C5 position while leaving the C-Cl and C-F bonds intact. beilstein-journals.orgnih.gov

Suzuki Coupling: This reaction couples an organoboron compound with an organohalide. It is expected that 5-Bromo-2-chloro-4-fluorobenzonitrile would readily undergo Suzuki coupling at the C-Br position with a variety of boronic acids in the presence of a palladium catalyst and a base. nih.govchemspider.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, using palladium and copper co-catalysts. wikipedia.orgorganic-chemistry.orglibretexts.org Selective coupling at the C-Br position of 5-Bromo-2-chloro-4-fluorobenzonitrile with terminal alkynes is feasible. researchgate.netmdpi.com

The following table summarizes the expected reactivity for different reaction types:

| Reaction Type | Most Likely Reactive Site | Rationale |

| Nucleophilic Aromatic Substitution (SNAr) | C2-F | Fluorine is a good leaving group in SNAr, and the position is activated by the ortho nitrile group. |

| Electrophilic Aromatic Substitution (EAS) | C3 or C6 | These positions are least deactivated by the combination of the nitrile and halogen substituents. |

| Organometallic Cross-Coupling | C5-Br | The C-Br bond is the most reactive towards oxidative addition to the palladium catalyst. |

Suzuki-Miyaura Coupling (Bromine and Chlorine Reactivity)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organohalide and a boronic acid or ester. In the case of 5-bromo-2-chloro-4-fluorobenzonitrile, the differential reactivity of the bromine and chlorine substituents allows for chemoselective coupling.

The reactivity of aryl halides in the oxidative addition step of the Suzuki-Miyaura catalytic cycle generally follows the order: C-I > C-Br > C-Cl. This trend is attributed to the decreasing bond dissociation energies of the carbon-halogen bonds down the group. Consequently, the carbon-bromine bond in 5-bromo-2-chloro-4-fluorobenzonitrile is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond.

This reactivity difference enables the selective substitution of the bromine atom while leaving the chlorine atom intact. By carefully controlling the reaction conditions, such as the choice of palladium catalyst, ligand, base, and temperature, a high degree of selectivity for the reaction at the C-Br bond can be achieved. For instance, using a suitable palladium catalyst like Pd(OAc)₂ with a phosphine (B1218219) ligand, the Suzuki-Miyaura coupling with an arylboronic acid would be expected to proceed preferentially at the 5-position (bromine) to yield a 5-aryl-2-chloro-4-fluorobenzonitrile derivative. A second, more forcing, coupling reaction could then potentially be carried out at the C-Cl bond. This selective reactivity is crucial for the stepwise synthesis of complex, unsymmetrically substituted biaryl compounds. azurewebsites.netacsgcipr.org

Table 1: Predicted Reactivity of Halogens in Suzuki-Miyaura Coupling

| Halogen Position | Halogen | Relative Reactivity | Expected Product of Monocoupling |

| 5 | Bromine | High | 5-Aryl-2-chloro-4-fluorobenzonitrile |

| 2 | Chlorine | Low | Unreacted at this position under selective conditions |

Heck and Sonogashira Coupling Reactions

Similar to the Suzuki-Miyaura coupling, the Heck and Sonogashira reactions are palladium-catalyzed cross-coupling methods that exhibit a similar trend in halide reactivity (I > Br > Cl). This allows for the selective functionalization of the C-Br bond in 5-bromo-2-chloro-4-fluorobenzonitrile.

The Heck reaction couples the aryl halide with an alkene. For 5-bromo-2-chloro-4-fluorobenzonitrile, the reaction would be expected to occur selectively at the bromine-substituted carbon, yielding a 5-alkenyl-2-chloro-4-fluorobenzonitrile.

The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne, typically in the presence of a palladium catalyst and a copper(I) co-catalyst. princeton.edu Given the higher reactivity of the C-Br bond, the Sonogashira coupling of 5-bromo-2-chloro-4-fluorobenzonitrile with a terminal alkyne would preferentially form a 5-alkynyl-2-chloro-4-fluorobenzonitrile. princeton.eduescholarship.org The reaction can be carried out under mild conditions, often at room temperature. princeton.edu The selective coupling at the bromine position allows for the introduction of an alkynyl moiety without disturbing the chlorine substituent. escholarship.orgorganic-chemistry.org

Table 2: Predicted Selectivity in Heck and Sonogashira Couplings

| Reaction | Reactive Site | Expected Product |

| Heck Coupling | C-Br | 5-Alkenyl-2-chloro-4-fluorobenzonitrile |

| Sonogashira Coupling | C-Br | 5-Alkynyl-2-chloro-4-fluorobenzonitrile |

Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides and primary or secondary amines. The reactivity of the aryl halide in this reaction also follows the general trend of I > Br > Cl.

For 5-bromo-2-chloro-4-fluorobenzonitrile, it is anticipated that the Buchwald-Hartwig amination would proceed with high selectivity at the C-Br bond. This would allow for the introduction of an amino group at the 5-position to form 5-amino-2-chloro-4-fluorobenzonitrile (B3176975) derivatives, while the chlorine atom at the 2-position remains. This chemoselectivity is advantageous for the synthesis of molecules where a specific substitution pattern is required. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.

Stille and Negishi Coupling Reactions

The Stille and Negishi coupling reactions are versatile palladium-catalyzed methods for forming carbon-carbon bonds. The reactivity of the halide in these reactions also follows the established pattern, making the C-Br bond of 5-bromo-2-chloro-4-fluorobenzonitrile the more reactive site.

The Stille reaction couples an organohalide with an organotin compound. acs.org For 5-bromo-2-chloro-4-fluorobenzonitrile, the cross-coupling with an organostannane reagent would selectively occur at the bromine position under appropriate conditions.

The Negishi coupling utilizes an organozinc reagent as the coupling partner. This reaction is known for its high functional group tolerance. When reacting with 5-bromo-2-chloro-4-fluorobenzonitrile, the Negishi coupling is expected to selectively form a new carbon-carbon bond at the 5-position. The selective functionalization of halogenated tryptophans using Negishi coupling has been reported, highlighting its utility in complex molecule synthesis. organic-chemistry.org

Reduction Strategies for Specific Functional Groups

Selective Reduction of the Nitrile Group

The nitrile group of 5-bromo-2-chloro-4-fluorobenzonitrile can be selectively reduced to a primary amine (aminomethyl group) using various reducing agents. The presence of electron-withdrawing halogen atoms on the aromatic ring can facilitate this reduction. oup.com

Several methods have been developed for the selective reduction of nitriles in the presence of other functional groups. One such method employs diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165), which has been shown to reduce a variety of aromatic nitriles to primary amines in excellent yields. oup.comnih.gov Another effective system is the combination of boron trifluoride etherate and sodium borohydride in an aprotic solvent. organic-chemistry.orgrsc.org This method is particularly useful as it can selectively reduce the nitrile group without affecting other reducible functionalities that might be present in more complex derivatives. organic-chemistry.orgrsc.org Additionally, cobalt chloride in conjunction with sodium borohydride can also be used for the selective reduction of nitrile groups. acs.org

Table 3: Reagents for Selective Nitrile Reduction

| Reagent System | Key Features |

| Diisopropylaminoborane / cat. LiBH₄ | High yields, effective for aromatic nitriles. oup.comnih.gov |

| Boron trifluoride etherate / NaBH₄ | Aprotic conditions, good functional group tolerance. organic-chemistry.orgrsc.org |

| Cobalt chloride / NaBH₄ | Selective for nitrile reduction. acs.org |

Differentiating Dehalogenation (Bromine vs. Chlorine)

The selective removal of one halogen atom in the presence of another is a valuable synthetic transformation. In 5-bromo-2-chloro-4-fluorobenzonitrile, the bromine atom can be selectively removed over the chlorine atom due to the lower bond strength of the C-Br bond compared to the C-Cl bond.

Catalytic hydrogenation is a common method for achieving this selective dehalogenation. Using a palladium-on-carbon (Pd/C) catalyst under neutral conditions with hydrogen gas or a hydrogen donor, the C-Br bond can be preferentially cleaved. oup.comacs.org Bromides are generally reduced more rapidly and under milder conditions than chlorides. oup.com This allows for the selective conversion of 5-bromo-2-chloro-4-fluorobenzonitrile to 2-chloro-4-fluorobenzonitrile (B42565). This method is compatible with the nitrile functional group. oup.com

Other catalytic systems have also been developed for chemoselective dehalogenation. An iron-catalyzed hydrodehalogenation using Fe(acac)₃ and a Grignard reagent can selectively reduce aryl halides with the reactivity order of I > Br > Cl, and is tolerant of nitrile groups. Similarly, palladium complexes with specific ligands, such as imidazolium (B1220033) salts, have been shown to be effective for the dehalogenation of aryl chlorides and bromides, with the potential for selectivity. Photocatalytic methods using organic photoredox catalysts also offer a means for chemoselective carbon-halogen bond activation and reductive dehalogenation. acs.orgnih.gov

Table 4: Catalytic Systems for Selective Dehalogenation

| Catalytic System | Selectivity | Key Features |

| Pd/C, H₂ (or hydrogen donor) | Br > Cl | Well-established, neutral conditions. oup.comacs.org |

| Fe(acac)₃, t-BuMgCl | Br > Cl | Mild conditions, tolerant of nitrile groups. |

| Pd(dba)₂ / Imidazolium salt | Br > Cl | Effective for aryl bromides and chlorides. |

| Organic Photoredox Catalysts | Tunable based on catalyst | Metal-free, chemoselective. acs.orgnih.gov |

Derivatization of the Nitrile Functionality

The nitrile group (-C≡N) in 5-bromo-2-chloro-4-fluorobenzonitrile is a key site for synthetic modifications, allowing for its conversion into other valuable functional groups such as carboxylic acids, tetrazoles, amidines, and esters.

Hydrolysis to Aromatic Carboxylic Acids

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. This process can be catalyzed by either acid or base.

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to a more stable amide. Further hydrolysis of the amide under the reaction conditions yields the corresponding carboxylic acid, 5-bromo-2-chloro-4-fluorobenzoic acid, and an ammonium (B1175870) salt. d-nb.infoembrapa.brnrochemistry.comorganic-chemistry.org

In a basic medium, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. d-nb.infowikipedia.orgnih.gov This is followed by protonation from water to form an imidic acid, which is in equilibrium with its corresponding amide. The amide is then further hydrolyzed under basic conditions to yield the carboxylate salt, which upon acidification, gives 5-bromo-2-chloro-4-fluorobenzoic acid. d-nb.infowikipedia.orgnih.gov

The presence of multiple electron-withdrawing halogen substituents on the aromatic ring is expected to facilitate this hydrolysis by increasing the electrophilic character of the nitrile carbon.

Table 1: Hypothetical Reaction Conditions for the Hydrolysis of Halogenated Benzonitriles

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 2,4-Dichlorobenzonitrile | 10% aq. H₂SO₄, reflux, 6h | 2,4-Dichlorobenzoic acid | 85 |

| 4-Bromo-2-fluorobenzonitrile | 20% aq. NaOH, reflux, 8h; then conc. HCl | 4-Bromo-2-fluorobenzoic acid | 90 |

| 5-Bromo-2-chloro-4-fluorobenzonitrile | 15% aq. H₂SO₄, reflux, 7h | 5-Bromo-2-chloro-4-fluorobenzoic acid | (est. 88) |

| 5-Bromo-2-chloro-4-fluorobenzonitrile | 25% aq. KOH, reflux, 10h; then conc. HCl | 5-Bromo-2-chloro-4-fluorobenzoic acid | (est. 92) |

Note: Data for 5-Bromo-2-chloro-4-fluorobenzonitrile is estimated based on the reactivity of similar compounds.

Cycloaddition Reactions (e.g., [3+2] cycloadditions forming tetrazoles)

The [3+2] cycloaddition reaction of nitriles with azides is a widely used method for the synthesis of 5-substituted-1H-tetrazoles. These heterocyclic compounds are recognized as important bioisosteres of carboxylic acids in medicinal chemistry. google.comcommonorganicchemistry.comsci-hub.se The reaction involves treating the nitrile with an azide (B81097) source, most commonly sodium azide, often in the presence of a catalyst.

For 5-bromo-2-chloro-4-fluorobenzonitrile, the reaction with sodium azide would lead to the formation of 5-(5-bromo-2-chloro-4-fluorophenyl)-1H-tetrazole. Various catalysts can be employed to promote this transformation, including Lewis acids like zinc chloride or ammonium chloride, and various transition metal complexes. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The electron-withdrawing nature of the substituents on the benzonitrile (B105546) ring can enhance the reactivity of the nitrile group towards the azide nucleophile.

Table 2: Synthesis of Substituted Phenyl-1H-Tetrazoles via [3+2] Cycloaddition

| Starting Nitrile | Reagents and Conditions | Product | Yield (%) |

| 4-Chlorobenzonitrile | NaN₃, NH₄Cl, DMF, 120 °C, 12h | 5-(4-Chlorophenyl)-1H-tetrazole | 89 |

| 4-Bromobenzonitrile | NaN₃, ZnCl₂, H₂O, reflux, 24h | 5-(4-Bromophenyl)-1H-tetrazole | 92 |

| 5-Bromo-2-chloro-4-fluorobenzonitrile | NaN₃, Et₃N·HCl, Toluene, 110 °C, 18h | 5-(5-Bromo-2-chloro-4-fluorophenyl)-1H-tetrazole | (est. 90) |

Note: Data for 5-Bromo-2-chloro-4-fluorobenzonitrile is estimated based on established protocols for similar substrates.

Conversion to Amidines and Esters

The nitrile functionality can also be converted to amidines and esters, which are valuable intermediates in organic synthesis.

The synthesis of benzamidines from benzonitriles can be achieved through various methods. One common approach is the Pinner reaction, where the nitrile is treated with an alcohol in the presence of anhydrous hydrogen chloride to form an imidate salt (Pinner salt). Subsequent reaction of the isolated Pinner salt with ammonia (B1221849) or an amine furnishes the corresponding amidine. Another method involves the reaction of the nitrile with hydroxylamine (B1172632) to form an amidoxime, which is then reduced to the amidine. For 5-bromo-2-chloro-4-fluorobenzonitrile, these methods would yield 5-bromo-2-chloro-4-fluorobenzamidine.

The conversion of nitriles to esters can also be accomplished via the Pinner reaction. Hydrolysis of the intermediate Pinner salt in the presence of water yields the corresponding ester. For example, reacting 5-bromo-2-chloro-4-fluorobenzonitrile with methanol (B129727) in the presence of HCl gas, followed by the addition of water, would produce methyl 5-bromo-2-chloro-4-fluorobenzoate. Lewis acid-promoted variations of the Pinner reaction have also been developed. wikipedia.org

Table 3: Representative Conditions for the Conversion of Benzonitriles to Amidines and Esters

| Starting Nitrile | Transformation | Reagents and Conditions | Product | Yield (%) |

| Benzonitrile | Amidine Synthesis | 1. EtOH, HCl (g) 2. NH₃ | Benzamidine | ~97 |

| 2-Chlorobenzonitrile | Ester Synthesis (Pinner) | 1. MeOH, HCl (g) 2. H₂O | Methyl 2-chlorobenzoate | ~85 |

| 5-Bromo-2-chloro-4-fluorobenzonitrile | Amidine Synthesis | 1. EtOH, HCl (g) 2. NH₃ | 5-Bromo-2-chloro-4-fluorobenzamidine | (est. 80) |

| 5-Bromo-2-chloro-4-fluorobenzonitrile | Ester Synthesis (Pinner) | 1. MeOH, HCl (g) 2. H₂O | Methyl 5-bromo-2-chloro-4-fluorobenzoate | (est. 75) |

Note: Data for 5-Bromo-2-chloro-4-fluorobenzonitrile is estimated based on general Pinner reaction protocols.

Mechanistic Investigations of Novel Transformations

While the general mechanisms for the hydrolysis, cycloaddition, and Pinner-type reactions of benzonitriles are well-established, detailed mechanistic studies on these transformations for a highly substituted substrate like 5-bromo-2-chloro-4-fluorobenzonitrile are not extensively reported in the literature.

The mechanism of acid-catalyzed hydrolysis of benzonitrile involves an initial N-protonation, followed by a rate-limiting attack of water. For base-catalyzed hydrolysis, the reaction proceeds via nucleophilic attack of hydroxide on the nitrile carbon, forming an imidate intermediate. d-nb.infowikipedia.org The electronic effects of the bromo, chloro, and fluoro substituents in 5-bromo-2-chloro-4-fluorobenzonitrile would likely influence the rates of these reactions by modulating the electrophilicity of the nitrile carbon and the basicity of the nitrile nitrogen.

The [3+2] cycloaddition of nitriles with azide to form tetrazoles is believed to proceed through a concerted mechanism, although stepwise pathways have also been considered. Catalysts can play a role in activating the nitrile group towards nucleophilic attack by the azide. Investigating the kinetics and substituent effects for the reaction of 5-bromo-2-chloro-4-fluorobenzonitrile could provide valuable insights into the precise mechanism for this class of compounds.

The Pinner reaction mechanism involves the formation of a highly electrophilic nitrilium ion upon protonation of the nitrile by a strong acid. This is followed by nucleophilic attack by the alcohol. For an electron-deficient nitrile like 5-bromo-2-chloro-4-fluorobenzonitrile, the initial protonation might be less favorable, but the subsequent nucleophilic attack would be enhanced due to the increased electrophilicity of the nitrilium carbon.

Further mechanistic investigations, potentially employing computational modeling and kinetic studies, would be beneficial to fully elucidate the reaction pathways and transition states for the derivatization of the nitrile functionality in 5-bromo-2-chloro-4-fluorobenzonitrile. Such studies could lead to the optimization of reaction conditions and the discovery of novel transformations for this versatile chemical building block.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 Chloro 4 Fluorobenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 5-Bromo-2-chloro-4-fluorobenzonitrile. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a multi-faceted analysis of the chemical environment, connectivity, and spatial relationships within the molecule.

The ¹H NMR spectrum of 5-Bromo-2-chloro-4-fluorobenzonitrile is expected to be relatively simple, showing signals for the two aromatic protons. The proton at position 6 (H-6) is flanked by the bromine at C-5 and the nitrile group at C-1. The proton at position 3 (H-3) is situated between the chlorine at C-2 and the fluorine at C-4.

Due to the strong electron-withdrawing effects of the nitrile and halogen substituents, both proton signals are anticipated to appear in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm. The fluorine atom at C-4 will induce coupling to H-3 (a three-bond coupling, ³JH-F) and H-6 (a four-bond coupling, ⁴JH-F). Consequently, the signal for H-3 is expected to be a doublet of doublets, and the signal for H-6 will also likely appear as a doublet of doublets.

Table 1: Predicted ¹H NMR Spectral Data for 5-Bromo-2-chloro-4-fluorobenzonitrile

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H-3 | Downfield (e.g., ~7.8-8.2) | Doublet of Doublets (dd) | ³JH3-F4 (ortho), ⁵JH3-H6 (para) |

The ¹³C NMR spectrum provides information on all seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents. The carbon of the nitrile group (C≡N) typically appears in the range of 115-120 ppm. The aromatic carbons will display a wide range of chemical shifts, with those bonded directly to halogens being significantly affected.

A key feature of the ¹³C NMR spectrum will be the carbon-fluorine coupling. The carbon directly attached to the fluorine atom (C-4) will exhibit a large one-bond coupling constant (¹JC-F), often in the range of 240-260 Hz, appearing as a doublet. Other carbons in the ring will show smaller two-bond (²JC-F), three-bond (³JC-F), and four-bond (⁴JC-F) couplings, which are invaluable for assignment. For instance, in related compounds like 4-fluorobenzonitrile, the carbon bearing the fluorine atom shows a significant downfield shift and large coupling constant. chemicalbook.com

Table 2: Predicted ¹³C NMR Assignments and C-F Coupling for 5-Bromo-2-chloro-4-fluorobenzonitrile

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Expected Coupling Constant (JC-F, Hz) |

|---|---|---|---|

| C-1 (C-CN) | ~110-115 | Doublet | ⁴JC-F (small) |

| C-2 (C-Cl) | ~135-140 | Doublet | ²JC-F (~20-30 Hz) |

| C-3 (C-H) | ~115-120 | Doublet | ³JC-F (~5-10 Hz) |

| C-4 (C-F) | ~160-165 | Doublet | ¹JC-F (~240-260 Hz) |

| C-5 (C-Br) | ~118-125 | Doublet | ²JC-F (~20-30 Hz) |

| C-6 (C-H) | ~130-135 | Doublet | ³JC-F (~5-10 Hz) |

¹⁹F NMR is highly sensitive to the electronic environment around the fluorine nucleus. For 5-Bromo-2-chloro-4-fluorobenzonitrile, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides insight into the degree of electron shielding. In aromatic systems, the chemical shift of fluorine is influenced by the electronic nature (electron-donating or -withdrawing) of the other substituents on the ring. nih.gov For a related compound, 4-fluorobenzaldehyde, the ¹⁹F NMR signal appears around -105 ppm. spectrabase.com Given the presence of additional electron-withdrawing groups (Cl and Br) in the target molecule, a shift in a similar or slightly different region would be anticipated. The fluorine signal will be split by the neighboring protons (H-3 and H-6), likely appearing as a doublet of doublets.

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of the ¹H and ¹³C signals and for confirming the substitution pattern. sdsu.edu

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. researchgate.net For 5-Bromo-2-chloro-4-fluorobenzonitrile, a COSY spectrum would be expected to show a cross-peak between the H-3 and H-6 signals, confirming their coupling relationship, albeit a weak one due to the five-bond separation (para-coupling).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). youtube.com This would unequivocally link the H-3 signal to the C-3 signal and the H-6 signal to the C-6 signal, simplifying the assignment process.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR technique for elucidating the structure of highly substituted aromatics. It reveals correlations between protons and carbons over two or three bonds (and sometimes four). Key HMBC correlations would include:

H-3 correlating to C-1, C-2, C-4, and C-5.

H-6 correlating to C-1, C-2, C-4, and C-5. The unique pattern of these long-range correlations provides a fingerprint of the substitution pattern, allowing for unambiguous confirmation.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows correlations between protons that are close in space. researchgate.net It would reveal a cross-peak between H-3 and the fluorine at C-4, as well as between H-6 and the bromine at C-5, confirming their spatial proximity.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of 5-Bromo-2-chloro-4-fluorobenzonitrile is dominated by several characteristic absorption bands.

Nitrile (C≡N) Stretching: The nitrile group has a strong and sharp absorption band in the IR spectrum and a strong, polarized band in the Raman spectrum. researchgate.net For benzonitriles with electron-withdrawing substituents, this band typically appears at a higher wavenumber, generally above 2230 cm⁻¹. researchgate.net The exact position is sensitive to the electronic effects of the substituents on the ring. koreascience.kr

Aromatic Ring Vibrations: The aromatic ring gives rise to several characteristic bands. C=C stretching vibrations within the ring are typically observed in the 1400-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations also provide structural information.

Carbon-Halogen Vibrations: The stretching vibrations of the carbon-halogen bonds occur at lower frequencies.

C-F Stretch: Typically found in the 1250-1000 cm⁻¹ region.

C-Cl Stretch: Appears in the 850-550 cm⁻¹ range.

C-Br Stretch: Found at lower wavenumbers, usually between 680-515 cm⁻¹.

These characteristic vibrational modes, when analyzed together, provide confirmatory evidence for the presence of all functional groups and the halogenated aromatic core of the molecule.

Table 3: Predicted Characteristic IR and Raman Bands for 5-Bromo-2-chloro-4-fluorobenzonitrile

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C≡N Stretch | IR, Raman | > 2230 | Strong, Sharp |

| Aromatic C=C Stretch | IR, Raman | 1400 - 1600 | Medium to Strong |

| C-F Stretch | IR | 1250 - 1000 | Strong |

| C-Cl Stretch | IR | 850 - 550 | Medium to Strong |

Functional Group Identification and Purity Assessment

The verification of the chemical structure of 5-Bromo-2-chloro-4-fluorobenzonitrile relies on the identification of its key functional groups. Infrared (IR) spectroscopy is a primary tool for this purpose. The most prominent and diagnostically significant absorption band is that of the nitrile (C≡N) group, which is expected to appear as a sharp, intense peak in the region of 2230-2240 cm⁻¹. This characteristic frequency confirms the presence of the nitrile moiety. The aromatic ring gives rise to C=C stretching vibrations typically found between 1400 and 1600 cm⁻¹, while the C-H stretching of the two aromatic protons would appear above 3000 cm⁻¹. The carbon-halogen bonds (C-F, C-Cl, C-Br) produce stretching vibrations in the fingerprint and far-IR regions of the spectrum, generally between 1300 and 500 cm⁻¹, though their signals can be complex and overlapping .

Purity assessment is critical for ensuring the quality of the compound for subsequent applications. Gas chromatography (GC) is a standard method used to determine the purity, with commercial batches of related halogenated benzonitriles often available at purities of 97% or higher. sigmaaldrich.com Common impurities that may arise during synthesis include positional isomers, which would have very similar spectroscopic profiles, or byproducts resulting from incomplete halogenation or dehalogenation.

| Functional Group | Technique | Expected Observation |

| Nitrile (-C≡N) | IR Spectroscopy | Sharp, intense absorption near 2230 cm⁻¹ |

| Aromatic Ring | IR Spectroscopy | C=C stretching (1400-1600 cm⁻¹), C-H stretching (>3000 cm⁻¹) |

| Carbon-Halogen | IR Spectroscopy | C-F, C-Cl, C-Br stretching vibrations in the fingerprint region (1300-500 cm⁻¹) |

| Overall Purity | Gas Chromatography (GC) | Single major peak indicating high purity |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and confirming the elemental composition of 5-Bromo-2-chloro-4-fluorobenzonitrile, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to confirm the elemental formula of a compound. The molecular formula for 5-Bromo-2-chloro-4-fluorobenzonitrile is C₇H₂BrClFN. bldpharm.com By summing the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F), the nominal molecular weight is calculated to be approximately 233 g/mol . However, HRMS measures the monoisotopic mass with much greater precision.

The calculated monoisotopic mass for C₇H₂⁷⁹Br³⁵ClFN is 232.9015 Da. An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation

The electron ionization (EI) mass spectrum of 5-Bromo-2-chloro-4-fluorobenzonitrile is predicted to be highly characteristic due to the presence of bromine and chlorine, both of which have distinct isotopic signatures. Bromine exists as ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, while chlorine exists as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. This results in a unique isotopic cluster for the molecular ion [M]⁺, which serves as a clear indicator of the presence of one bromine and one chlorine atom.

While a specific fragmentation pattern for this isomer is not publicly documented, logical fragmentation pathways can be predicted based on the structure and data from related compounds like 5-Bromo-2-fluorobenzonitrile (B68940). nist.govnist.gov Common fragmentation steps would likely include:

Loss of a bromine atom: [M-Br]⁺

Loss of a chlorine atom: [M-Cl]⁺

Loss of the nitrile group: [M-CN]⁺

Subsequent loss of other halogens or small molecules like HCN.

The relative abundance of these fragment ions provides a fingerprint that helps to confirm the specific arrangement of atoms in the molecule.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material, offering unparalleled insight into molecular conformation and intermolecular forces.

Elucidation of Crystal Structure and Molecular Conformation

As of this writing, the single crystal structure of 5-Bromo-2-chloro-4-fluorobenzonitrile has not been reported in publicly accessible crystallographic databases. However, based on the analysis of numerous other benzonitrile (B105546) derivatives, the molecule is expected to be essentially planar. The benzene (B151609) ring forms a rigid plane, with the substituent atoms (Br, Cl, F, and the -CN group) lying close to or within this plane. Minor deviations may occur due to steric strain between adjacent bulky halogen atoms.

Analysis of Intermolecular Interactions, Including Halogen Bonding and Aromatic Stacking

The crystal packing of 5-Bromo-2-chloro-4-fluorobenzonitrile is expected to be dominated by a combination of strong, directional non-covalent interactions. Given the presence of three different halogen atoms and a nitrile group, halogen bonding is predicted to be a key structure-directing force. nih.govmdpi.com

Aromatic Stacking: In addition to halogen bonding, π-π stacking interactions between the electron-deficient aromatic rings are also expected to play a significant role in stabilizing the crystal lattice. These interactions typically involve offset or slipped-stack arrangements to minimize electrostatic repulsion and maximize van der Waals forces. The interplay between directional halogen bonds and less directional π-stacking interactions would ultimately define the three-dimensional supramolecular architecture of the crystal. nih.govlookchem.com

| Interaction Type | Donor | Acceptor | Significance |

| Halogen Bonding | C-Br, C-Cl | N (nitrile) | Strong, directional; key to forming supramolecular synthons researchgate.netlookchem.com |

| Halogen Bonding | C-Br, C-Cl | F, Cl, Br | Weaker, contributes to overall lattice stability mdpi.com |

| Aromatic Stacking | π-system of benzene ring | π-system of adjacent ring | Stabilizes packing through van der Waals forces |

Polymorphism and Co-crystallization Studies

The study of solid-state forms, such as polymorphs and co-crystals, is crucial in understanding the physical and chemical properties of a compound. For 5-Bromo-2-chloro-4-fluorobenzonitrile, while specific studies on its polymorphism and co-crystallization are not extensively documented in publicly available literature, the principles governing these phenomena in related halogenated aromatic compounds provide a strong basis for potential investigations.

Polymorphism:

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The presence of multiple, distinct halogen substituents (bromine, chlorine, and fluorine) on the benzonitrile ring of 5-Bromo-2-chloro-4-fluorobenzonitrile suggests a high propensity for forming diverse intermolecular interactions, which can lead to different crystalline arrangements. Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, is a significant factor in the crystal engineering of halogenated compounds.

In molecules like 5-Bromo-2-chloro-4-fluorobenzonitrile, the interplay of various intermolecular forces, including π-π stacking of the aromatic rings, dipole-dipole interactions from the polar nitrile group and C-X bonds, and halogen bonds (e.g., Br···N, Cl···N, Br···O, Cl···O), can result in the formation of different stable crystal lattices under varying crystallization conditions (e.g., solvent, temperature, pressure). The study of polymorphism in the closely related compound 1,3,5-trifluoro-2,4,6-triiodobenzene (B1308152) has revealed the existence of different polymorphs stabilized by a combination of halogen bonds and π-π interactions. nih.gov Challenges in the crystallographic analysis of such compounds can arise from heavy-atom effects and potential disorder within the crystal structure.

Due to the lack of specific experimental data, a definitive statement on the polymorphism of 5-Bromo-2-chloro-4-fluorobenzonitrile cannot be made. However, based on the structural features of the molecule, it is a strong candidate for exhibiting polymorphism, and further research in this area is warranted.

Co-crystallization:

Co-crystallization is a technique used to design new solid forms of a substance by combining it with another molecule (a co-former) in a stoichiometric ratio within a crystal lattice. This approach is widely used to modify the physicochemical properties of active pharmaceutical ingredients and other functional materials.

The potential for 5-Bromo-2-chloro-4-fluorobenzonitrile to form co-crystals is significant, primarily due to the presence of strong halogen and hydrogen bond acceptors and donors. The nitrile group and the halogen atoms can participate in various non-covalent interactions with suitable co-formers. For instance, co-crystallization with molecules containing strong hydrogen bond donors (e.g., carboxylic acids, amides) or halogen bond acceptors (e.g., pyridines, N-oxides) could lead to the formation of robust supramolecular structures. mdpi.comnih.gov

Studies on the co-crystallization of other halogenated aromatic compounds have demonstrated the successful use of halogen bonding to create novel crystalline materials with tailored properties. acs.orgnih.gov For example, 1,4-diiodotetrafluorobenzene (B1199613) has been effectively used as a halogen bond donor to form co-crystals with various nitrogen-containing heterocyclic compounds. nih.gov A similar strategy could be employed with 5-Bromo-2-chloro-4-fluorobenzonitrile to explore its co-crystal landscape.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for the purification, identification, and purity assessment of synthetic compounds like 5-Bromo-2-chloro-4-fluorobenzonitrile and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful techniques for these purposes.

HPLC is a cornerstone technique for the analysis and purification of non-volatile and thermally labile compounds. For 5-Bromo-2-chloro-4-fluorobenzonitrile, which is a solid at room temperature, HPLC offers a robust method for assessing its purity and for separating it from isomers and reaction byproducts.

Research Findings:

While a specific, validated HPLC method for 5-Bromo-2-chloro-4-fluorobenzonitrile is not detailed in the available literature, methods for the separation of related aromatic and halogenated isomers provide a strong template for method development. The key to a successful separation lies in the selection of an appropriate stationary phase and mobile phase that can exploit the subtle differences in polarity and structure between the target compound and potential impurities.

For the separation of positional isomers of aromatic compounds, reversed-phase HPLC is a common choice. Columns with phenyl or pentafluorophenyl (PFP) stationary phases are often effective due to their ability to engage in π-π interactions with the aromatic ring of the analyte. welch-us.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange or HILIC (Hydrophilic Interaction Liquid Chromatography) mechanisms, can also offer unique selectivity for complex mixtures of isomers. sielc.com

A hypothetical HPLC method for the analysis of 5-Bromo-2-chloro-4-fluorobenzonitrile could involve a C18 or a Phenyl-Hexyl column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. The detection would typically be carried out using a UV detector, set at a wavelength where the benzonitrile chromophore absorbs strongly.

Interactive Data Table: Representative HPLC Parameters

Below is a representative table of HPLC conditions that could be used as a starting point for the analysis of 5-Bromo-2-chloro-4-fluorobenzonitrile.

| Parameter | Value |

| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Sample Preparation | Dissolved in Acetonitrile |

Note: This table represents a hypothetical starting point for method development and has not been experimentally validated for 5-Bromo-2-chloro-4-fluorobenzonitrile.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While 5-Bromo-2-chloro-4-fluorobenzonitrile itself has a relatively high boiling point, GC-MS is highly suitable for the analysis of its more volatile derivatives or for monitoring its presence at trace levels.

Research Findings:

The analysis of halogenated organic compounds by GC-MS is a well-established field. oup.com The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column, while the mass spectrometer provides structural information by fragmenting the molecules and analyzing the resulting ions. This combination allows for highly sensitive and selective detection and identification.

For volatile derivatives of 5-Bromo-2-chloro-4-fluorobenzonitrile, a standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) would likely provide good separation. The temperature program of the GC oven would be optimized to ensure adequate resolution of the compounds of interest. The mass spectrometer would typically be operated in electron ionization (EI) mode, and the resulting mass spectrum would show a characteristic fragmentation pattern, including the molecular ion peak and isotopic patterns from the bromine and chlorine atoms, which aids in structural elucidation. researchgate.net For trace analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity. restek.com

Interactive Data Table: Representative GC-MS Parameters

The following table outlines representative GC-MS parameters that could be adapted for the analysis of volatile derivatives of 5-Bromo-2-chloro-4-fluorobenzonitrile.

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless (1 µL) |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-400 m/z |

Note: This table represents a general methodology and would require optimization for specific volatile derivatives of 5-Bromo-2-chloro-4-fluorobenzonitrile.

Computational and Theoretical Investigations of 5 Bromo 2 Chloro 4 Fluorobenzonitrile

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a popular method for computational studies of organic molecules due to its balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed in conjunction with basis sets like 6-311++G(d,p) to perform geometry optimization and frequency calculations. researchgate.net

For a molecule like 5-bromo-2-chloro-4-fluorobenzonitrile, a DFT study would begin with the optimization of the molecular geometry to find the lowest energy conformation. This process involves systematically adjusting the atomic coordinates to minimize the total electronic energy. The resulting optimized structure would provide predicted bond lengths and angles. For instance, in a study of 2-chlorobenzonitrile, the C-Cl bond length was calculated to be approximately 1.74 Å. nih.gov Similar calculations for 5-bromo-2-chloro-4-fluorobenzonitrile would yield values for all its bonds, including C-Br, C-Cl, C-F, and the bonds within the benzene (B151609) ring and the nitrile group.

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental vibrational modes of the molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. The assignments of these vibrational modes can provide valuable information about the molecular structure and bonding. For example, the characteristic stretching frequency of the nitrile (C≡N) group in benzonitrile (B105546) derivatives is typically observed in the range of 2200-2240 cm⁻¹. nih.gov

Table 1: Illustrative Calculated Vibrational Frequencies for a Substituted Benzonitrile (Note: This data is representative and not specific to 5-Bromo-2-chloro-4-fluorobenzonitrile)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C-H stretching | 3050 - 3150 |

| C≡N stretching | 2230 |

| Aromatic C=C stretching | 1400 - 1600 |

| C-F stretching | 1100 - 1250 |

| C-Cl stretching | 700 - 850 |

This is an interactive data table. The values are based on typical ranges for similar functional groups.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide very accurate results, though they are computationally more demanding than DFT. These high-accuracy methods are often used to benchmark the results obtained from DFT calculations. For complex molecules, a common approach is to optimize the geometry at a DFT level and then perform single-point energy calculations using a more accurate ab initio method.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

Computational methods can calculate the energies of these orbitals and visualize their spatial distribution. For 5-bromo-2-chloro-4-fluorobenzonitrile, the HOMO would likely be distributed over the π-system of the benzene ring, while the LUMO would also have significant contributions from the π* orbitals of the ring and the nitrile group. The presence of electron-withdrawing halogen substituents and the nitrile group would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzene.

Table 2: Illustrative HOMO-LUMO Energies for a Substituted Benzonitrile (Note: This data is representative and not specific to 5-Bromo-2-chloro-4-fluorobenzonitrile)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.2 |

This is an interactive data table. The values are hypothetical and for illustrative purposes.

The spatial distribution of the HOMO and LUMO can be used to predict the most likely sites for electrophilic and nucleophilic attack. Regions of the molecule with a high density of the HOMO are susceptible to attack by electrophiles, while regions with a high density of the LUMO are prone to attack by nucleophiles. In the case of 5-bromo-2-chloro-4-fluorobenzonitrile, the carbon atoms of the benzene ring and the nitrogen atom of the nitrile group would be key areas of interest for reactivity, and FMO analysis would help to distinguish their relative reactivities. youtube.com

Electrostatic Potential Surface (ESP) and Charge Distribution Analysis

The Electrostatic Potential Surface (ESP) is a map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding intermolecular interactions and predicting reaction sites. The ESP is color-coded to indicate regions of different electrostatic potential, with red typically representing negative potential (electron-rich regions) and blue representing positive potential (electron-poor regions).

For 5-bromo-2-chloro-4-fluorobenzonitrile, the ESP would be expected to show a region of high negative potential around the nitrogen atom of the nitrile group due to its lone pair of electrons. The halogen atoms would also influence the ESP, with the highly electronegative fluorine atom creating a region of negative potential, while the bromine and chlorine atoms could exhibit both negative and slightly positive (sigma-hole) regions. The hydrogen atoms on the aromatic ring would correspond to areas of positive potential. This detailed charge distribution map helps in predicting how the molecule would interact with other polar molecules, ions, or biological receptors.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods, particularly Density Functional Theory (DFT), are widely used for the accurate prediction of spectroscopic data. For a molecule like 5-bromo-2-chloro-4-fluorobenzonitrile, these theoretical calculations can provide valuable insights into its structural identification and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a standard application of computational chemistry. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT functionals such as B3LYP, are employed for this purpose. The chemical shifts for the two aromatic protons would be influenced by the electron-withdrawing effects of the nitrile group and the halogens. The fluorine atom at position 4 would lead to characteristic splitting patterns in the adjacent proton and carbon signals.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies determined computationally. For 5-bromo-2-chloro-4-fluorobenzonitrile, the most prominent peak would be the C≡N stretching vibration, typically appearing in the range of 2220-2240 cm⁻¹. Other characteristic bands would include C-H stretching, C-C aromatic ring stretching, and vibrations corresponding to the C-F, C-Cl, and C-Br bonds.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are the primary tool for predicting electronic absorption spectra. The UV-Vis spectrum of 5-bromo-2-chloro-4-fluorobenzonitrile would be expected to show absorptions characteristic of a substituted benzene ring, with the exact position of the absorption maxima (λ_max) being sensitive to the electronic effects of the substituents.

Table 1: Predicted Spectroscopic Data for Halogenated Benzonitriles (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Illustrative Value Range for Similar Compounds | Key Influencing Factors for 5-Bromo-2-chloro-4-fluorobenzonitrile |

| ¹H NMR | Chemical Shift (ppm) | 7.0 - 8.0 | Electron-withdrawing nature of CN, F, Cl, and Br substituents. |

| ¹³C NMR | Chemical Shift (ppm) | 100 - 140 | Direct attachment of electronegative halogens and the nitrile group. |

| ¹⁹F NMR | Chemical Shift (ppm) | -100 to -120 | The electronic environment created by the adjacent chloro and bromo groups. |

| IR | C≡N Stretch (cm⁻¹) | 2220 - 2240 | The electronic push-pull effects of the substituents on the nitrile bond strength. |

| UV-Vis | λ_max (nm) | 250 - 300 | π → π* transitions of the aromatic system, modulated by the auxochromic halogen and chromophoric nitrile groups. |

Note: The values in this table are illustrative and based on general knowledge of similar compounds. Specific computational studies would be required for precise predictions for 5-bromo-2-chloro-4-fluorobenzonitrile.

Reaction Pathway and Transition State Calculations for Mechanistic Understanding

Computational chemistry is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. For 5-bromo-2-chloro-4-fluorobenzonitrile, key reactions would include nucleophilic aromatic substitution (SNA_r) and metal-catalyzed cross-coupling reactions.

Theoretical studies on similar polyhalogenated aromatic compounds often focus on determining the most likely site for substitution. The high electron deficiency of the aromatic ring, caused by the cumulative electron-withdrawing effect of the halogens and the nitrile group, makes it susceptible to nucleophilic attack. Computational models can predict the activation barriers for the substitution of each halogen, providing insights into the regioselectivity of such reactions. The nature of the leaving group ability (I > Br > Cl > F) and the stability of the Meisenheimer complex intermediate are critical factors that can be modeled.

Transition state theory, combined with computational chemistry, allows for the calculation of reaction rates. For a given reaction, the geometry of the transition state can be located on the potential energy surface, and its energy determines the activation energy of the reaction. For instance, in a Suzuki-Miyaura coupling reaction, computational studies could model the oxidative addition, transmetalation, and reductive elimination steps to understand the catalytic cycle and predict the optimal reaction conditions.

Molecular Dynamics Simulations to Explore Conformational Space and Intermolecular Interactions